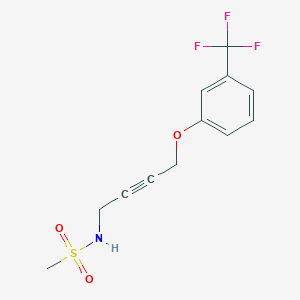

N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

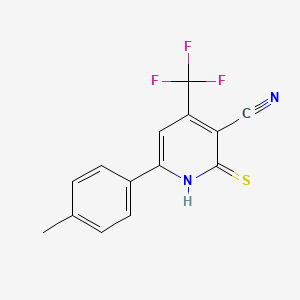

The compound "N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a derivative of the 1,2,3,4-tetrahydroquinazoline class, which is known for its potential biological activities. The tetrahydroquinazoline scaffold is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including anticonvulsant activities as seen in similar compounds .

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. One practical method for the conversion of carboxylic acids to the corresponding carboxamides, which are key functional groups in tetrahydroquinazoline compounds, is mediated by niobium pentachloride under mild conditions . This method could potentially be applied to the synthesis of the compound , given its carboxamide group. Additionally, the synthesis of N-substituted tetrahydroquinazoline carboxamides has been reported, which involves the design and synthesis of new compounds with potential anticonvulsant activity . These methods could provide insights into the synthesis of "N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide".

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives is crucial for their biological activity. While the specific molecular structure of the compound is not detailed in the provided papers, the synthesis and crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been reported . This compound's crystal structure belongs to the monoclinic system, which could suggest that similar tetrahydroquinazoline derivatives may also crystallize in this system, although this would require experimental verification.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroquinazoline derivatives can vary widely depending on the substituents and reaction conditions. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been achieved in one step from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . This indicates that the compound could potentially undergo similar reactions, depending on its substituents and the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. For example, the derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized by various techniques, including elemental analyses, NMR spectra, and optical rotation . These techniques could be applied to determine the physical and chemical properties of "N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide". The presence of a carboxamide group, as well as other substituents, would affect properties such as solubility, melting point, and reactivity.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

Research has developed methodologies for the synthesis of protected and functionalized quinazoline derivatives. One approach involves the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles, indicating a pathway for creating structurally related compounds to N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Lerestif et al., 1999). Another study focuses on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, providing a foundation for understanding the chemical manipulations possible with the quinazoline backbone (Chau, Saegusa, & Iwakura, 1982).

Biological Activities and Potential Therapeutic Applications

Several quinazoline derivatives have been evaluated for their biological activities, including anticonvulsant and antimicrobial effects. A particular study synthesized and assessed the anticonvulsant activity of N‐(substituted)‐1‐methyl‐2,4‐dioxo‐1,2‐dihydroquinazoline‐3(4H)‐carboxamides, finding potent activities in models of epilepsy, which highlights the therapeutic potential of quinazoline derivatives in neurological disorders (Deepakumari et al., 2016). Another study identified quinazolinone and thiazolidinone clubbed derivatives as potential antimicrobial agents, expanding the scope of quinazoline derivatives into antimicrobial therapy (Desai, Dodiya, & Shihora, 2011).

Photostabilization and Material Science Applications

Quinazoline derivatives have also found applications in material science, such as in the photostabilization of polymeric materials. This application is crucial for enhancing the durability and longevity of polymers exposed to ultraviolet radiation, indicating the versatility of quinazoline derivatives beyond biomedical applications (Balakit et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methylphenethylamine with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of a carboxamide group to the resulting intermediate.", "Starting Materials": [ "4-methylphenethylamine", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "4-methylphenethylamine is dissolved in DMF and cooled to 0°C.", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is added to the solution and the mixture is stirred for 30 minutes.", "DCC and NHS are added to the reaction mixture and the reaction is allowed to proceed for 24 hours at room temperature.", "The resulting intermediate is isolated by filtration and washed with chloroform.", "The intermediate is dissolved in DMF and treated with ethyl acetate and diethyl ether to precipitate the carboxamide product.", "The product is isolated by filtration and washed with diethyl ether.", "The crude product is dissolved in chloroform and washed with sodium bicarbonate solution.", "The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product." ] } | |

Número CAS |

892288-21-0 |

Nombre del producto |

N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Fórmula molecular |

C23H27N3O3 |

Peso molecular |

393.487 |

Nombre IUPAC |

N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H27N3O3/c1-3-4-5-14-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-13-12-17-8-6-16(2)7-9-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,27)(H,25,29) |

Clave InChI |

QRMJFMVVCSHCGJ-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C)NC1=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)

![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)

![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)